N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15284390
InChI: InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC15284390

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22)
Standard InChI Key SZNJJJICGTXEJI-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Chemical Identity and Physicochemical Properties

The compound belongs to the class of benzodioxane-thiazole hybrids, featuring a 2,3-dihydro-1,4-benzodioxin group linked via an amide bond to a 4-methyl-2-phenylthiazole moiety. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight352.4 g/mol
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Canonical SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
PubChem CID2815401

The benzodioxane ring (1,4-benzodioxin) contributes to the compound’s planar aromatic system, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing its potential for hydrogen bonding and π-π interactions .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Thiazole Core: Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions .

  • Introduction of the Benzodioxane Moiety: Coupling the thiazole-5-carboxylic acid intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

A representative synthesis protocol is as follows:

  • Step 1: 4-Methyl-2-phenylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using phenylacetone and thiourea .

  • Step 2: The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂).

  • Step 3: Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) yields the final product .

Structural Analogues

Modifications at the thiazole’s 4-methyl or phenyl groups, or the benzodioxane’s oxygen atoms, have been explored to optimize bioactivity:

  • Replacement of the phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) enhances metabolic stability .

  • Substitution of the benzodioxane oxygen with sulfur (yielding benzodithiin derivatives) alters electronic properties .

Biological Activity and Mechanism

Kinase Inhibition

The compound’s thiazole-carboxamide scaffold resembles known kinase inhibitors. In vitro studies on analogues demonstrate:

  • JNK (c-Jun N-terminal kinase) Inhibition: IC₅₀ values in the micromolar range, attributed to docking interactions with the JIP-1 binding site .

  • Selectivity Profile: Minimal activity against ERK or p38 MAP kinases, suggesting specificity for JNK isoforms .

Metabolic Stability

The benzodioxane moiety improves metabolic stability compared to simpler aryl groups, as evidenced by:

  • Microsomal Half-Life: >60 min in human liver microsomes (HLMs) .

  • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 µM), reducing drug-drug interaction risks .

Pharmacokinetic and Toxicological Data

Limited in vivo data are available for the exact compound, but related benzodioxane-thiazoles show:

ParameterValueSource
Oral Bioavailability45–60% (rat)
Plasma Half-Life4.2 h
LD₅₀ (Mouse)>500 mg/kg

Future Directions

  • Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility.

  • Target Validation: Elucidate off-target effects using proteome-wide affinity profiling.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.

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